Cas no 807667-26-1 (2-chloro-3-(4-methylphenyl)propanal)

807667-26-1 structure
Produktname:2-chloro-3-(4-methylphenyl)propanal
CAS-Nr.:807667-26-1
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD14538789
CID:5232554
PubChem ID:12102755
2-chloro-3-(4-methylphenyl)propanal Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-chloro-3-(4-methylphenyl)propanal
- Benzenepropanal, α-chloro-4-methyl-
-
- MDL: MFCD14538789
- Inchi: 1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,7,10H,6H2,1H3
- InChI-Schlüssel: NVCGPACVQZILLV-UHFFFAOYSA-N
- Lächelt: C(C1C=CC(C)=CC=1)C(Cl)C=O
2-chloro-3-(4-methylphenyl)propanal Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322715-0.1g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 0.1g |
$257.0 | 2023-09-04 | |
Enamine | EN300-322715-0.25g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 0.25g |
$367.0 | 2023-09-04 | |
Enamine | EN300-322715-1.0g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-322715-10.0g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 10.0g |
$3191.0 | 2023-02-24 | |
Ambeed | A1094530-1g |
2-Chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 95% | 1g |
$541.0 | 2023-03-11 | |
Enamine | EN300-322715-2.5g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 2.5g |
$1454.0 | 2023-09-04 | |
Enamine | EN300-322715-1g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 1g |
$743.0 | 2023-09-04 | |
Enamine | EN300-322715-10g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 10g |
$3191.0 | 2023-09-04 | |
1PlusChem | 1P01BY9A-100mg |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 100mg |
$369.00 | 2024-04-21 | |
1PlusChem | 1P01BY9A-10g |
2-chloro-3-(4-methylphenyl)propanal |
807667-26-1 | 91% | 10g |
$4006.00 | 2023-12-16 |
2-chloro-3-(4-methylphenyl)propanal Verwandte Literatur
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
807667-26-1 (2-chloro-3-(4-methylphenyl)propanal) Verwandte Produkte
- 2649081-98-9((1-isocyanatocyclopropyl)cyclopentane)
- 1468717-89-6(4-Methoxy-6-methyl-nicotinonitrile)
- 921519-32-6(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide)
- 40324-49-0(2-Tetrahydro-2-furanylphenol)
- 2866254-13-7(1-Cyclopentene-1-carboxylic acid, 4-amino-3-hydroxy-, methyl ester, (3S,4R)- )
- 2034278-70-9(3,5-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,2-oxazole-4-sulfonamide)
- 1805120-02-8(3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)
- 1855008-96-6(2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 1805301-95-4(3-(Difluoromethyl)-4-methylpyridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:807667-26-1)2-chloro-3-(4-methylphenyl)propanal

Reinheit:99%
Menge:1g
Preis ($):487.0